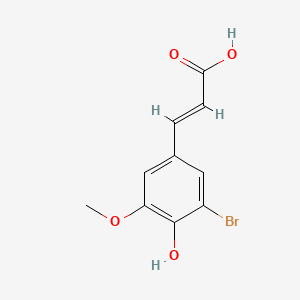

3-(3-溴-4-羟基-5-甲氧基苯基)丙烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

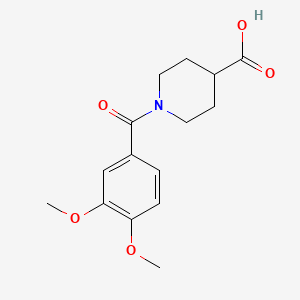

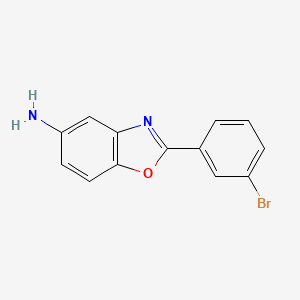

The compound of interest, "3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid," is a structurally complex molecule that appears to be related to various research areas, including the synthesis of furan compounds, brominated phenylacetic acids, hybrid compounds with potential biological activity, luminescent materials, and analytical chemistry involving phenolic metabolites. Although none of the provided papers directly discuss this exact compound, they offer insights into similar compounds that can help us understand the potential properties and reactions of the compound .

Synthesis Analysis

The synthesis of related brominated aromatic compounds has been demonstrated in the literature. For instance, the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yielded a brominated product with a high degree of selectivity and yield . Similarly, the synthesis of complex furan compounds with bromine substituents has been achieved through the treatment of precursor acids with bromine . These methods could potentially be adapted for the synthesis of "3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the influence of substituents on the phenyl ring. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . This suggests that in "3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid," similar steric and electronic effects would be expected, potentially affecting the molecule's reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can vary depending on the nature of the substituents and the reaction conditions. For example, the presence of a nitro group in furan compounds has been shown to influence the steric configuration of the resulting products . In the context of "3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid," the bromo and hydroxy groups could participate in various chemical reactions, such as nucleophilic substitution or elimination, depending on the reaction partners and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of electron-withdrawing groups like bromine can affect bond angles and electron distribution within the molecule . Additionally, the formation of hydrogen-bonded dimers in the crystal structure of related compounds suggests that "3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid" may also exhibit strong intermolecular interactions, which could influence its melting point, solubility, and crystalline properties.

科学研究应用

晶体结构和生物活性

- 对与反式-香豆酸衍生物类似的3-(3-溴-4-羟基-5-甲氧基苯基)丙烯酸的研究表明,具有游离酚羟基的化合物表现出清除自由基和抗氧化活性。某些化合物还对肿瘤细胞系表现出细胞毒性作用(Obregón-Mendoza等,2018)。

腐蚀抑制

- 包括与3-(3-溴-4-羟基-5-甲氧基苯基)丙烯酸结构相关的丙烯酰胺衍生物已被研究作为硝酸溶液中铜的腐蚀抑制剂。这些化合物在抑制腐蚀方面表现出有效性,并显示出混合型抑制剂的潜力(Abu-Rayyan et al., 2022)。

电子给体性质

- 双香豆酸,一种与3-(3-溴-4-羟基-5-甲氧基苯基)丙烯酸相关的化合物,已被确定为具有显著抗自由基和抗氧化性质的高效电子给体,这对于设计生物活性物质是有价值的(Vacek et al., 2020)。

聚合物改性

- 辐射诱导的聚乙烯醇/丙烯酸水凝胶被改性为各种胺化合物,包括3-(3-溴-4-羟基-5-甲氧基苯基)丙烯酸衍生物,以提高其抗菌和抗真菌活性。这种应用在医学领域中是相关的(Aly & El-Mohdy, 2015)。

合成和结构研究

- 对丙烯酸衍生物的异构体的合成和分离进行了研究,包括那些与3-(3-溴-4-羟基-5-甲氧基苯基)丙烯酸结构相似的化合物,以探讨它们在各种应用中的潜力。X射线晶体学已被用于结构表征(Chenna et al., 2008)。

抗菌应用

- 从类似于3-(3-溴-4-羟基-5-甲氧基苯基)丙烯酸的化合物衍生的单体已被用于制备抗菌非织造纳米纤维,表明在伤口敷料和组织再生中具有潜在应用(Killi et al., 2015)。

癌症研究

- 桂皮酸衍生物,包括与3-(3-溴-4-羟基-5-甲氧基苯基)丙烯酸结构相似的结构,已被合成并评估其对各种人类肿瘤细胞系的细胞毒活性,显示在癌症治疗中的潜力(Gonçalves等,2021)。

光聚合研究

- 与3-(3-溴-4-羟基-5-甲氧基苯基)丙烯酸结构相关的(Meth)丙烯化合物已在光聚合过程中进行研究,这在涂层应用和材料科学中具有重要意义(Walther et al., 2016)。

抗糖尿病研究

- 研究表明与3-(3-溴-4-羟基-5-甲氧基苯基)丙烯酸结构相关的化合物具有抗糖尿病潜力,表明它们可能用于治疗2型糖尿病和代谢紊乱(Jung等,2017)。

安全和危害

属性

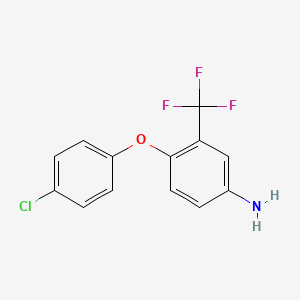

IUPAC Name |

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBVBJQUJJKRGF-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=CC(=O)O)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid | |

CAS RN |

6948-33-0, 948051-10-3 |

Source

|

| Record name | 6948-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)